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Compound of Interest

Compound Name: 6-Nitroimidazo[1,2-ajpyridine

Cat. No.: B183503

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and experimental details of 6-Nitroimidazo[1,2-
a]pyridine, a member of a class of heterocyclic compounds recognized for their wide-ranging
pharmacological activities. While the specific crystal structure of 6-Nitroimidazo[1,2-
a]pyridine is not publicly available in crystallographic databases as of this writing, this
document provides a comprehensive analysis of a closely related derivative: 2-(4-
methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. The crystallographic data,
experimental protocols for synthesis and structure determination, and insights into the
biological signaling pathways associated with this scaffold are presented herein to serve as a
valuable resource for ongoing research and development efforts.

Crystallographic Data of a 6-Nitroimidazo[1,2-
a]pyridine Derivative

The crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde
provides critical insights into the molecular geometry, packing, and intermolecular interactions
of this class of compounds. The key crystallographic parameters have been determined by
single-crystal X-ray diffraction and are summarized below.

Crystal Data and Structure Refinement

The compound crystallizes in a monoclinic system. Detailed information regarding the data
collection and structure refinement is provided in the following table.
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Parameter Value[1]
Empirical Formula C15H11N304
Formula Weight 297.27
Crystal System Monoclinic
Space Group P2i/c

a (A 10.8516 (6)
b (A) 12.0710 (6)
c (A 10.2631 (5)
a(°) 90

B () 93.200 (2)
y () 90

Volume (A3) 1342.26 (12)
z 4
Temperature (K) 296

Wavelength (A)

0.71073 (Mo Ka)

Density (calculated) (Mg/m3) 1.471
Absorption Coefficient (mm~1) 0.111
F(000) 616

Crystal Size (mms3)

0.42x0.31x0.26

0 range for data collection (°)

2.05t0 28.32

Reflections collected

25892

Independent reflections

3472 [R(int) = 0.0600]

Completeness to 6 = 25.242° 99.9 %
Data / restraints / parameters 3472/0/200
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Goodness-of-fit on F2 1.022

Final R indices [I>2a(1)] R1=0.0443, wR2 = 0.1084
R indices (all data) R1=0.0734, wR2 = 0.1203
Largest diff. peak and hole (e.A-3) 0.211 and -0.163

Molecular Geometry

In the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde,
the fused imidazo[1,2-a]pyridine ring system is nearly planar.[1] The dihedral angle between
the mean plane of this ring system and the attached methoxyphenyl ring is 33.92 (7)°, while the
nitro group is twisted out of the plane by 34.56 (6)°.[1] The crystal packing is stabilized by
intermolecular C—H---N and C—H---O hydrogen bonds, which link the molecules into layers.[1]

Experimental Protocols
Synthesis of a 6-Nitroimidazo[1,2-a]pyridine Derivative

A general synthetic approach for this class of compounds involves the condensation of a
substituted 2-aminopyridine with an a-haloketone. For the specific derivative discussed, a
Vilsmeier-Haack type formylation was employed.

Synthesis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde[1]

Reactant Preparation: A solution of 2-(4-methoxyphenyl)-5-nitroimidazo[1,2-a]pyridine (2.69
g, 0.01 mol) in dimethylformamide (DMF, 25 ml) is prepared at room temperature.

o Addition of Reagent: Phosphorus oxychloride (3.06 g, 0.02 mol) is added to the solution
under stirring.

e Reaction Condition: The mixture is heated to 353 K for 5 hours.
o Work-up: The resulting solution is evaporated to dryness in vacuo.

 Purification: The residue is treated with cold water, filtered, and the solid product is
crystallized from methanol to yield the pure compound.
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Synthesis Workflow

Starting Materials

2-(4-methoxyphenyl)-5-nitro-

imidazo[1,2-a]pyridine in DMF Phosphorus oxychloride

Reaction

Stirring at Room Temperature

'

Heating at 353 K for 5h

Work-up & |Purification

Evaporation in vacuo

'

Treatment with cold water

'

Filtration

'

Crystallization from Methanol

Pure Product:
2-(4-methoxyphenyl)-6-nitro-
imidazo[1,2-a]pyridine-3-carbaldehyde
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Imidazo[1,2-a]pyridine Derivative Signaling Pathway

6-Nitroimidazo[1,2-a]pyridine

Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde -
PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Crystallography of 6-Nitroimidazo[1,2-a]pyridine: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183503#crystal-structure-of-6-nitroimidazo-1-2-a-
pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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